molecular formula C26H22N2 B11501748 1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11501748
M. Wt: 362.5 g/mol
InChI Key: QUZPLJHUQHSNKN-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with a 3-methylbenzyl group and a naphthalen-1-ylmethyl group attached to the benzimidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. The reaction is usually carried out under acidic or basic conditions, with common reagents including hydrochloric acid, sulfuric acid, or sodium hydroxide. The reaction may also require a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

  • 1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole
  • 1-(naphthalen-1-ylmethyl)-2-phenyl-1H-benzimidazole
  • 1-(3-methylbenzyl)-2-(2-naphthyl)-1H-benzimidazole

Comparison: Compared to these similar compounds, 1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole stands out due to its unique combination of substituents. The presence of both the 3-methylbenzyl and naphthalen-1-ylmethyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C26H22N2/c1-19-8-6-9-20(16-19)18-28-25-15-5-4-14-24(25)27-26(28)17-22-12-7-11-21-10-2-3-13-23(21)22/h2-16H,17-18H2,1H3

InChI Key

QUZPLJHUQHSNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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